molecular formula C15H24ClN3O B2398654 2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2411294-25-0

2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide

Cat. No.: B2398654
CAS No.: 2411294-25-0
M. Wt: 297.83
InChI Key: PPSRJCXVOCIRCV-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide is a synthetic organic compound Its structure includes a chloro group, a cyclopentylmethyl group, and a pyrazolylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring can be alkylated using alkyl halides in the presence of a base.

    Acylation: The final step involves the acylation of the amine group with chloroacetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the cyclopentylmethyl group.

    Reduction: Reduction reactions could target the chloro group or the carbonyl group in the acetamide.

    Substitution: Nucleophilic substitution reactions could occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted acetamides.

Scientific Research Applications

2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyclopentylmethyl)-N-[(2-methylpyrazol-3-yl)methyl]acetamide
  • 2-Chloro-N-(cyclopentylmethyl)-N-[(2-ethylpyrazol-3-yl)methyl]acetamide

Uniqueness

The uniqueness of 2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds. This could make it particularly valuable in certain applications, such as drug development or chemical synthesis.

Properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O/c1-12(2)19-14(7-8-17-19)11-18(15(20)9-16)10-13-5-3-4-6-13/h7-8,12-13H,3-6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSRJCXVOCIRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CN(CC2CCCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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